2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[(3-bromophenyl)methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-3-1-2-9(6-10)8-15(11-4-5-11)12(16)7-14/h1-3,6,11H,4-5,7-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGFPPGZWLWORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)Br)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide typically involves the following steps:
Bromination: The starting material, benzylamine, is brominated to introduce the bromo group at the 3-position of the benzyl ring.
Cyclopropanation: The brominated benzylamine undergoes cyclopropanation to form the cyclopropyl group.
Acetylation: Finally, the amino group is acetylated to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives lacking the bromo group.
Substitution: Compounds with different functional groups replacing the amino group.
Scientific Research Applications
2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound may have biological activity, making it useful in studying biological processes and developing new drugs.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as its role in a biological system or its application in a chemical reaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural and commercial differences between 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide and its analogs:
*Molecular weights estimated using atomic masses (Br: 79.90, Cl: 35.45, C: 12.01, H: 1.01, N: 14.01, O: 16.00).
Key Observations:
Halogen Position and Type: The 3-bromo derivative differs from the 4-bromo analog (discontinued) in halogen placement, which may alter electronic effects and intermolecular interactions (e.g., in enzyme binding) .
Heterocyclic Modifications :
- The pyridine-containing analog (6-chloro-pyridin-3-ylmethyl) introduces a nitrogen heterocycle, which could enhance hydrogen-bonding capabilities or alter bioavailability compared to purely aromatic benzyl derivatives .
Commercial Discontinuation Trends :
- Multiple analogs (4-bromo, 4-chloro, pyridine variants) have been discontinued, suggesting challenges in scalability, stability, or niche applications. This underscores the importance of substituent optimization for practical viability .
Biological Activity
2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and research findings.
Chemical Structure and Properties
The molecular formula of 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide is CHBrNO, with a molar mass of approximately 283.1643 g/mol. The compound features an amino group, a cyclopropyl group, and a bromo-substituted benzyl moiety, which contribute to its distinct reactivity and biological interactions.
The biological activity of 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cellular processes. This inhibition can lead to altered signal transduction pathways and cellular responses.
- Receptor Binding : The interactions with receptors may modulate physiological responses, making it a candidate for therapeutic applications in various diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of enzymes related to cancer and inflammatory pathways. |
| Antimicrobial | Investigated for activity against various bacterial strains. |
| Cytotoxicity | Evaluated for effects on cancer cell lines, showing promising results. |
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have shown that 2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-acetamide exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values comparable to known antibiotics, suggesting potential as an alternative treatment for bacterial infections .
- Cytotoxic Effects : Research involving cancer cell lines indicated that the compound possesses cytotoxic effects, particularly against certain types of tumors. The mechanism appears to involve apoptosis induction and cell cycle arrest . These findings highlight its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : Studies on derivatives of this compound have provided insights into the structure-activity relationship, indicating that modifications to the bromo-substituted benzyl group can significantly impact biological activity. For example, variations in halogen substitution have been linked to differences in enzyme inhibition potency .
Q & A
Q. How to reconcile discrepancies between experimental and computational logP values?
Q. What validation criteria ensure reproducibility in biological activity assays for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
